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Introduction
Sirtuin 3 (SIRT3) is a primary mitochondrial NAD+-dependent deacetylase that plays a critical

role in regulating mitochondrial function and cellular metabolism.[1][2][3] It is involved in a wide

array of cellular processes, including the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and

the electron transport chain.[4] SIRT3 acts as a nutrient sensor, with its activity being

modulated by the cellular energy state.[4] Dysregulation of SIRT3 has been implicated in

various human diseases, including metabolic disorders, cardiovascular diseases,

neurodegenerative diseases, and cancer, making it a promising therapeutic target.[3]

Understanding the protein-protein interactions of SIRT3 is crucial for elucidating its biological

functions and its role in disease pathogenesis. Mass spectrometry-based proteomics has

emerged as a powerful tool for the unbiased identification and quantification of protein

interactomes. This application note provides detailed protocols for the identification of the

SIRT3 interactome using co-immunoprecipitation coupled with mass spectrometry (Co-IP-MS).

Quantitative Data Presentation
SIRT3 Interacting Proteins Identified by Mass
Spectrometry

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b492446?utm_src=pdf-interest
https://www.pnas.org/doi/10.1073/pnas.1302961110
https://pubmed.ncbi.nlm.nih.gov/23576753/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7381741/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11327144/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11327144/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7381741/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b492446?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following table summarizes a selection of proteins identified as potential SIRT3 interactors

in quantitative proteomics studies. These studies typically employ techniques like label-free

quantification or Stable Isotope Labeling by Amino acids in Cell culture (SILAC) to compare the

abundance of proteins co-immunoprecipitated with SIRT3 versus a control.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b492446?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protein Gene Function

Fold Change
(SIRT3-KO vs.
WT) / SILAC
Ratio

Reference

Acetyl-CoA

synthetase 2,

mitochondrial

ACSS2
Acetyl-CoA

synthesis

Increased

acetylation in

SIRT3-KO

[1][2][5]

Isocitrate

dehydrogenase

[NAD] subunit

alpha,

mitochondrial

IDH2 TCA cycle

Increased

acetylation in

SIRT3-KO

[6][7]

Superoxide

dismutase [Mn],

mitochondrial

SOD2
Oxidative stress

defense

Increased

acetylation in

SIRT3-KO

[8]

Long-chain

specific acyl-CoA

dehydrogenase,

mitochondrial

ACADL
Fatty acid

oxidation

Increased

acetylation in

SIRT3-KO

[5][9]

Glutamate

dehydrogenase

1, mitochondrial

GLUD1
Amino acid

metabolism

Increased

acetylation in

SIRT3-KO

[10]

ATP synthase

subunit alpha,

mitochondrial

ATP5A1
Oxidative

phosphorylation

Interacting

partner
[10]

Pyruvate

dehydrogenase

E1 component

subunit alpha,

somatic form,

mitochondrial

PDHA1
Glucose

metabolism

Increased

acetylation in

SIRT3-KO

[11]

Carnitine O-

palmitoyltransfer

CPT2 Fatty acid

oxidation

Increased

acetylation in

[7]
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ase 2,

mitochondrial

SIRT3-KO

3-hydroxy-3-

methylglutaryl-

CoA synthase 2,

mitochondrial

HMGCS2 Ketogenesis

Increased

acetylation in

SIRT3-KO

[9][11]

Ornithine

carbamoyltransfe

rase,

mitochondrial

OTC Urea cycle

Increased

acetylation in

SIRT3-KO

[1][2][5]

Experimental Protocols
Protocol 1: Co-immunoprecipitation (Co-IP) of SIRT3 and
Interacting Proteins
This protocol describes the immunoprecipitation of endogenous or overexpressed SIRT3 from

cell lysates to isolate its interacting protein complexes.

Materials:

Cell Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and

protease inhibitor cocktail.

Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40.

Elution Buffer: 0.1 M Glycine-HCl, pH 2.5.

Neutralization Buffer: 1 M Tris-HCl, pH 8.5.

Anti-SIRT3 antibody or anti-tag antibody (e.g., anti-FLAG, anti-HA).

Control IgG antibody (from the same species as the primary antibody).

Protein A/G magnetic beads.

Procedure:
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Cell Lysis:

1. Harvest cells and wash twice with ice-cold PBS.

2. Lyse the cell pellet with ice-cold Cell Lysis Buffer on ice for 30 minutes with intermittent

vortexing.

3. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

4. Transfer the supernatant to a new pre-chilled tube.

Pre-clearing the Lysate:

1. Add control IgG and Protein A/G magnetic beads to the cell lysate.

2. Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

3. Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.

Immunoprecipitation:

1. Add the anti-SIRT3 antibody or control IgG to the pre-cleared lysate.

2. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

3. Add Protein A/G magnetic beads and incubate for an additional 1-2 hours at 4°C.

Washing:

1. Pellet the beads on a magnetic stand and discard the supernatant.

2. Wash the beads three times with ice-cold Wash Buffer.

Elution:

1. Elute the protein complexes from the beads by adding Elution Buffer and incubating for 5-

10 minutes at room temperature.

2. Pellet the beads and transfer the eluate to a new tube containing Neutralization Buffer.
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Protocol 2: Sample Preparation for Mass Spectrometry
This protocol outlines the steps for preparing the Co-IP eluate for mass spectrometry analysis.

Materials:

Dithiothreitol (DTT)

Iodoacetamide (IAA)

Trypsin (mass spectrometry grade)

Ammonium bicarbonate

Formic acid

Acetonitrile

C18 desalting spin tips

Procedure:

Reduction and Alkylation:

1. Add DTT to the eluate to a final concentration of 10 mM and incubate at 56°C for 30

minutes.

2. Cool the sample to room temperature and add IAA to a final concentration of 55 mM.

Incubate in the dark for 20 minutes.

In-solution Digestion:

1. Dilute the sample with ammonium bicarbonate to reduce the concentration of any

denaturants.

2. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

Desalting:
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1. Acidify the digest with formic acid to a final concentration of 0.1%.

2. Desalt the peptides using C18 spin tips according to the manufacturer's instructions.

3. Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.

Sample Concentration and Reconstitution:

1. Dry the eluted peptides in a vacuum centrifuge.

2. Reconstitute the dried peptides in a small volume of 0.1% formic acid for LC-MS/MS

analysis.

Protocol 3: SIRT3 Deacetylase Activity Assay
This fluorometric assay is used to measure the deacetylase activity of SIRT3, which can be

useful for validating the functional consequences of protein interactions.

Materials:

SIRT3 enzyme

Fluorogenic SIRT3 substrate (e.g., a peptide containing an acetylated lysine residue)

NAD+

Developer solution

Assay buffer

Procedure:

Prepare a reaction mixture containing SIRT3 enzyme, the fluorogenic substrate, and NAD+

in the assay buffer.

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

Stop the reaction and add the developer solution.
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Measure the fluorescence intensity using a fluorescence plate reader at the appropriate

excitation and emission wavelengths.

The fluorescence signal is proportional to the deacetylase activity of SIRT3.

Protocol 4: Detection of Protein S-nitrosylation by Mass
Spectrometry (Biotin Switch Assay)
This protocol is designed to identify S-nitrosylated cysteine residues on proteins.

Materials:

Blocking Buffer: HEN buffer (250 mM HEPES, pH 7.7, 1 mM EDTA, 0.1 mM neocuproine)

with 2.5% SDS and 20 mM S-methyl methanethiosulfonate (MMTS).

Reducing Solution: HEN buffer with 1% SDS and 20 mM sodium ascorbate.

Labeling Reagent: Biotin-HPDP.

Streptavidin-agarose beads.

Procedure:

Blocking Free Thiols:

1. Lyse cells in HEN buffer containing protease inhibitors.

2. Add Blocking Buffer and incubate at 50°C for 30 minutes to block free cysteine residues.

3. Remove excess MMTS by acetone precipitation.

Reduction of S-nitrosothiols:

1. Resuspend the protein pellet in Reducing Solution to specifically reduce S-nitrosylated

cysteines to free thiols.

Biotinylation:
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1. Add Biotin-HPDP to the reduced sample to label the newly formed free thiols.

2. Incubate for 1 hour at room temperature.

Enrichment of Biotinylated Proteins:

1. Incubate the labeled protein sample with streptavidin-agarose beads to capture the

biotinylated proteins.

2. Wash the beads extensively to remove non-specifically bound proteins.

Elution and Digestion:

1. Elute the biotinylated proteins from the beads.

2. Proceed with reduction, alkylation, and tryptic digestion as described in Protocol 2.

3. The biotinylated peptides can then be identified by LC-MS/MS.
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Caption: Experimental workflow for identifying the SIRT3 interactome.
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Caption: Simplified SIRT3 signaling pathway.
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Caption: Logical flow of a SIRT3 interactome study.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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